Product packaging for MCPA-isooctyl(Cat. No.:CAS No. 1238777-58-6)

MCPA-isooctyl

Cat. No.: B055606
CAS No.: 1238777-58-6
M. Wt: 312.8 g/mol
InChI Key: PDIYKJRLQHHRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCPA-isooctyl is the isooctyl ester formulation of MCPA (2-methyl-4-chlorophenoxyacetic acid), a well-characterized synthetic auxin and systemic herbicide. This compound is of significant research value in the fields of agronomy, plant physiology, and weed science. Its primary application lies in the investigation of selective weed control mechanisms in cereal crops, such as wheat, barley, and oats. Researchers utilize this compound to study the absorption, translocation, and physiological effects of auxin-mimics in broadleaf weeds versus monocotyledonous crops.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25ClO3 B055606 MCPA-isooctyl CAS No. 1238777-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYKJRLQHHRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891968
Record name 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26544-20-7, 1238777-58-6
Record name MCPA-isooctyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl (4-chloro-2-methylphenoxy)acetate
Source European Chemicals Agency (ECHA)
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Record name MCPA-ISOOCTYL
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Contextualization of Mcpa Isooctyl As a Selective Auxin Herbicide

MCPA-isooctyl is classified as a selective, systemic, hormone-type herbicide. herts.ac.ukwaterquality.gov.au It functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid. wikipedia.org This mode of action leads to uncontrolled and uncoordinated cell division and growth in susceptible broad-leaved weeds, ultimately causing their demise while leaving grass crops, such as cereals, largely unaffected. cnagrochem.comwikipedia.org The herbicide is absorbed through the leaves and roots and then translocated throughout the plant, accumulating in the meristematic tissues where growth occurs. wikipedia.orgccme.ca This selectivity makes it a valuable tool in agriculture for managing weed competition in crops like wheat, barley, oats, and pasture lands. cnagrochem.comwaterquality.gov.au

Research Significance of Mcpa Isooctyl Esterification in Enhancing Bioavailability and Translocation

The esterification of MCPA to form MCPA-isooctyl is a critical area of research due to its significant impact on the herbicide's physical and chemical properties, which in turn influences its biological activity.

The addition of the isooctyl ester group enhances the lipophilicity (fat-solubility) of the molecule. ontosight.ai This increased lipophilicity is believed to facilitate better penetration through the waxy cuticle of plant leaves, a primary barrier to herbicide uptake. cnagrochem.com Research suggests that this improved foliar absorption is a key factor in its herbicidal efficacy.

The enhanced lipophilicity of this compound also affects its translocation within the plant. While the active form is the MCPA acid, the initial uptake as the ester allows for more efficient movement into the plant's vascular system. Research has explored the translocation patterns of MCPA and its esters, indicating that a lower rate of translocation of the parent ester might be a resistance mechanism in some weed biotypes. science.gov

Scope and Objectives of Academic Inquiry Pertaining to Mcpa Isooctyl

Elucidation of Auxin Mimicry in Target Weeds

This compound functions as a synthetic auxin, emulating the activity of the natural plant hormone indole-3-acetic acid (IAA). cnagrochem.com However, unlike IAA, which is tightly regulated by the plant, this compound is more stable and persists at high concentrations, leading to detrimental effects. nih.gov

Molecular and Cellular Interference with Plant Hormone Responses

At the molecular level, synthetic auxins like MCPA influence the expression of genes involved in normal growth and development by affecting RNA and DNA polymerase levels. waterquality.gov.au They are thought to acidify the cell wall by stimulating a membrane-bound ATPase proton pump, which increases the activity of enzymes responsible for cell wall loosening and subsequent cell elongation. wssa.net This process disrupts the normal hormonal balance and signaling pathways within the plant. nih.gov

The perception of auxin herbicides is linked to specific receptor proteins, such as the transport inhibitor response 1 (TIR1) family of F-box proteins. nih.gov Binding of the herbicide to these receptors can lead to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes. nih.gov This sustained gene activation contributes to the phytotoxic effects. nih.gov

Impact on Uncontrolled Cell Division and Growth Processes

The primary mode of action of this compound is the induction of uncontrolled and uncoordinated cell division and growth. waterquality.gov.au While low concentrations of auxins promote cell elongation, the high concentrations resulting from herbicide application lead to abnormal and unsustainable growth. wssa.netunl.edu This disrupts the plant's vascular tissues, interfering with the transport of water and nutrients, and ultimately causing the plant to "grow to death". wssa.netwikipedia.org The resulting symptoms include stem twisting, leaf malformation, and eventual necrosis of meristematic tissues. ucanr.eduresearchgate.net

Selective Uptake and Translocation Dynamics in Plant Systems

This compound is formulated as an ester to enhance its lipid solubility, which improves its absorption through the waxy cuticle of plant leaves. Once absorbed, it is translocated throughout the plant via both the xylem and phloem to areas of active growth. waterquality.gov.auucanr.edu

Differential Sensitivity in Dicots Versus Monocots

A key characteristic of this compound is its selectivity, being more toxic to broadleaf plants (dicots) than to grasses (monocots). waterquality.gov.aucambridge.org Several factors contribute to this differential sensitivity:

Restricted Translocation: Monocots may limit the movement of the herbicide to its sites of action. nufarm.com

Metabolism: Resistant plants can metabolize the herbicide into non-toxic compounds more rapidly. nufarm.comcambridge.org A study on Palmer amaranth (B1665344) showed that resistant populations metabolized MCPA more quickly than susceptible ones. cambridge.org

Morphological and Anatomical Differences: The physical structure of monocots, such as their vascular arrangement, may play a role in their tolerance. nih.gov

Plant TypeGeneral Sensitivity to this compoundContributing Factors to Selectivity
Dicots (Broadleaf) SusceptibleEfficient uptake and translocation, slower metabolism.
Monocots (Grasses) TolerantRestricted translocation, rapid metabolism, anatomical differences. nufarm.comnih.gov

Accumulation within Meristematic Tissues

Following uptake, this compound is rapidly translocated and accumulates in the meristematic tissues of the plant, which are the primary sites of cell division and growth, such as shoot tips and root tips. waterquality.gov.auucanr.edu This concentration of the herbicide in these critical growth regions ensures the disruption of the plant's development. waterquality.gov.au

Physiological and Biochemical Responses in Susceptible Flora

The application of this compound to susceptible plants triggers a series of physiological and biochemical reactions. One of the earliest and most notable responses is the excessive production of ethylene (B1197577), a plant hormone associated with stress and senescence. nih.govwssa.net This induced ethylene production can contribute to the characteristic epinastic (downward bending of leaves) symptoms observed in affected plants. wssa.net

Comparative Mechanistic Studies with Related Phenoxyalkanoic Herbicides

The herbicidal activity of this compound is intrinsically linked to its classification as a phenoxyalkanoic herbicide. This group of synthetic auxins functions by mimicking the natural plant hormone, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds. pestgenie.com.au While sharing this fundamental mode of action, the various members of the phenoxyalkanoic family, including MCPA in its acid and other ester forms, as well as the widely used 2,4-dichlorophenoxyacetic acid (2,4-D), exhibit mechanistic nuances. These differences, often stemming from variations in their chemical structure, influence their uptake, translocation, metabolism, and interaction with auxin signaling pathway components.

A critical initial step in the herbicidal action of this compound is its absorption by the plant and subsequent conversion to its biologically active form. The isooctyl ester formulation significantly enhances its lipid solubility, which facilitates more efficient penetration of the waxy cuticle on leaf surfaces compared to water-soluble salt formulations. asacim.org.ar Once inside the plant tissue, the ester bond is hydrolyzed, releasing the active MCPA acid. waterquality.gov.au This bioactivation step is crucial for herbicidal efficacy. Studies comparing different formulations of phenoxy herbicides have consistently shown that ester forms lead to greater and faster uptake than amine or salt forms. For example, the uptake of 2,4-D isooctyl ester was found to be 2.4 times greater in eastern black nightshade and 1.3 times greater in pea compared to the trolamine salt of 2,4-D. asacim.org.arwur.nl This enhanced uptake is a key mechanistic advantage of the isooctyl ester formulation.

Following uptake and conversion to the active MCPA acid, the herbicide is translocated throughout the plant, accumulating in meristematic tissues where it exerts its effects. waterquality.gov.au The herbicidal action is mediated through the auxin signaling pathway. The active herbicide molecule acts as a "molecular glue," binding to auxin receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of F-box proteins. bioone.org This binding stabilizes the interaction between the receptor and an Aux/IAA corepressor protein, leading to the ubiquitination and subsequent degradation of the repressor. bioone.org The removal of this repressor unleashes auxin response factors (ARFs), which in turn modulate the expression of numerous auxin-responsive genes, culminating in the lethal phenotype of uncontrolled growth. nih.gov

Comparative studies have revealed significant differences in how various phenoxyalkanoic acids interact with these core molecular components. Research using surface plasmon resonance (SPR) to measure binding to different Arabidopsis auxin receptors (AtTIR1, AtAFB2, and AtAFB5) showed that while both MCPA and 2,4-D bind to these receptors, their affinity is weaker than that of the natural auxin, IAA. nih.gov Notably, the study found that other phenoxy-carboxylate auxins, mecoprop (B166265) and dichlorprop (B359615), exhibited significantly higher binding to AtTIR1 than both 2,4-D and MCPA, highlighting subtle but important differences even within this herbicide class. nih.gov

Table 2.4.1: Comparative Binding of Phenoxy-Carboxylate Auxins to Arabidopsis Auxin Receptors Data sourced from Prusinska et al. (2022). Binding is expressed as a percentage relative to IAA binding (100%).

CompoundAtTIR1 Binding (%)AtAFB2 Binding (%)AtAFB5 Binding (%)
IAA 100100100
2,4-D 292240
MCPA < 29< 22< 40
Mecoprop > 29> 22< 40
Dichlorprop > 29< 22< 40

Further mechanistic distinctions arise in the transport of these herbicides within the plant. Recent research has explored the role of PIN-FORMED (PIN) proteins, which are crucial transporters for endogenous auxin. A 2024 study demonstrated that phenoxyacetic acid herbicides like 2,4-D and MCPA are substrates for these transporters. biorxiv.org Comparative analysis of their binding affinity to a specific transporter, PIN8, revealed differences among the phenoxy acids, suggesting that their efficiency of transport can vary. biorxiv.org For instance, 2,4,5-T showed the highest binding affinity, followed by 2,4-D, with MCPA displaying an intermediate affinity, all of which were higher than 4-CPA. biorxiv.org This differential interaction with transport machinery can influence the ultimate concentration of the active herbicide at its sites of action in the meristems.

Metabolism is another area where differences between phenoxy herbicides can be observed. While the primary metabolic step for this compound is the cleavage of the ester to form MCPA acid, further degradation occurs in the plant. In tolerant species, this often involves the oxidation of the phenyl methyl group to form 2-hydroxy-4-chlorophenoxyacetic acid (HMCPA), which can then be conjugated with molecules like glucose to detoxify the herbicide. waterquality.gov.au Similarly, 2,4-D is metabolized in tolerant plants, often through ring hydroxylation followed by conjugation. researchgate.net The rate and pathway of this metabolic detoxification are key determinants of selectivity and can differ between herbicides and plant species. For example, some studies suggest that 2,4-D may be degraded more rapidly than 2,4,5-T in certain plants. forestresearch.gov.uk Resistance mechanisms in some weeds have been linked to enhanced metabolism of these herbicides, often involving cytochrome P450 monooxygenases. researchgate.net

Table 2.4.2: Summary of Comparative Mechanistic Aspects

Mechanistic Step This compound Comparative Findings with Other Phenoxyalkanoic Herbicides
Uptake High lipophilicity enhances cuticular penetration. Ester formulations (e.g., this compound, 2,4-D isooctyl) show greater uptake than amine or salt forms. asacim.org.arwur.nl
Bioactivation Hydrolyzed in planta to the active MCPA acid. All ester and salt forms must convert to the parent acid (e.g., MCPA, 2,4-D) to be active. waterquality.gov.au
Receptor Binding The active form (MCPA) binds to TIR1/AFB receptors. MCPA and 2,4-D show lower binding affinity to TIR1/AFB receptors compared to IAA. Mecoprop and dichlorprop bind more strongly to TIR1 than MCPA and 2,4-D. nih.gov
Translocation Translocated systemically to meristems. Transport is mediated by auxin transporters like PIN proteins; binding affinities for these transporters differ among phenoxy acids (e.g., MCPA vs. 2,4-D). biorxiv.org
Metabolism Degraded via oxidation and conjugation. Degradation pathways are similar (hydroxylation, conjugation), but rates can differ, influencing selectivity and the potential for resistance. waterquality.gov.auresearchgate.net

Hydrolytic Degradation Pathways of the Ester Bond

The primary and most rapid degradation pathway for this compound in the environment is the hydrolysis of its ester bond. This reaction is a critical step as it transforms the parent ester into its constituent acid and alcohol, which have different environmental properties and toxicities.

Formation of MCPA Acid and Isooctyl Alcohol Metabolites

The hydrolysis of this compound cleaves the ester linkage, yielding MCPA acid ((4-chloro-2-methylphenoxy)acetic acid) and isooctyl alcohol (2-ethylhexanol). This conversion is a significant detoxification step, as the ester form is generally more toxic to aquatic organisms. The resulting MCPA acid is more water-soluble and less prone to bioaccumulation than its parent ester. waterquality.gov.au Field studies have shown that this compound ester rapidly converts to MCPA acid, with over 80% conversion observed on the day of application in some cases. regulations.gov

Influence of Environmental pH on Hydrolysis Kinetics

The rate of hydrolysis of the ester bond in this compound is significantly influenced by the pH of the surrounding environment. regulations.gov Generally, hydrolysis can be catalyzed by both acids and bases. While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of ester hydrolysis suggest that the reaction rate will increase under both acidic and alkaline conditions compared to a neutral pH. rsc.org This pH dependency is a critical factor in determining the persistence of this compound in different aquatic and soil environments. For instance, in alkaline aquatic environments, the rapid conversion of the ester to the acid is expected. regulations.gov

Oxidative Transformation Pathways of this compound

Oxidative processes also contribute to the degradation of this compound and its primary metabolite, MCPA acid. In plants, the degradation of MCPA involves the oxidative breakdown of the acetic acid side chain. epa.gov A proposed metabolic pathway for MCPA in rats involves the oxidation of the 2-methyl group to form 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA). who.int While this specific oxidative pathway is documented in biological systems, similar oxidative transformations can be expected to occur in the environment, mediated by microbial enzymes or abiotic factors.

Photodegradation Kinetics and Product Identification in Environmental Matrices

Photodegradation, or the breakdown of compounds by light, is another pathway for the transformation of MCPA and its derivatives in the environment. However, for MCPA, photodegradation in soil and water is generally not considered a primary degradation route. canada.ca The estimated half-life of MCPA due to photo-oxidation in the atmosphere is approximately 2.2 days. canada.ca The direct photolysis of MCPA has a relatively high quantum yield, but its absorption of sunlight is limited. unito.it Studies have shown that the presence of other organic compounds can decrease the direct photolysis quantum yield of MCPA. nih.gov

Formation of Chlorophenol and Chlorocresol By-products

The degradation of MCPA, including through photodegradation, can lead to the formation of intermediate products. One of the main degradation products of MCPA in soil is 2-methyl-4-chlorophenol. canada.ca This occurs through the removal of the acid side chain at the ether linkage. epa.gov In the context of photocatalytic oxidation of MCPA, 4-chloro-2-methylphenol (B52076) (CMP) has been identified as the primary intermediate. nih.gov Further degradation can involve the hydroxylation of the aromatic ring. greenpeace.to

Microbial Degradation and Bioremediation Potential

Microbial degradation is the most significant transformation process for MCPA in soil and aerobic aquatic environments. canada.ca A variety of microorganisms are capable of breaking down phenoxy herbicides. For instance, the bacterium Cupriavidus gilardii T-1 has been shown to efficiently degrade MCPA and this compound ester. acs.orgnih.govresearchgate.net This strain hydrolyzes the ester bond to form MCPA acid. The degradation of MCPA in soil typically involves the breakdown of the side chain to produce 4-chloro-2-methyl phenol, followed by hydroxylation and subsequent opening of the aromatic ring. greenpeace.to The rate of microbial degradation is dependent on several factors, including soil type, pH, moisture content, and temperature. canada.ca The effectiveness of microbial degradation highlights the potential for bioremediation strategies to clean up environments contaminated with this compound.

Interactive Data Table: Environmental Fate of this compound and its Metabolites

CompoundDegradation PathwayKey MetabolitesInfluencing FactorsHalf-life (Field)
This compound Hydrolysis, Microbial DegradationMCPA acid, Isooctyl alcoholpH, Microbial activity, MoistureRapidly converts to MCPA acid
MCPA acid Microbial Degradation, Photodegradation2-methyl-4-chlorophenol, HMCPAOxygen, pH, Moisture, Light4.1 - 23 days

Identification and Characterization of this compound Degrading Microorganisms

The biodegradation of this compound is primarily carried out by a diverse range of soil and aquatic microorganisms. These microorganisms utilize the herbicide as a source of carbon and energy, breaking it down into less complex and often less harmful compounds. Several key microorganisms have been identified and characterized for their ability to degrade MCPA and its ester forms.

Notably, bacteria from the genus Cupriavidus have demonstrated significant efficacy in degrading phenoxyalkanoic acid herbicides. An indigenous bacterial strain, identified as Cupriavidus gilardii T-1, was isolated from soybean field soil and found to efficiently degrade this compound. acs.orgnih.govresearchgate.netacs.org This strain exhibited a rapid degradation capability for 2,4-D, a structurally similar herbicide, and was also effective against MCPA and its isooctyl ester. acs.orgnih.govresearchgate.netacs.org

Another well-studied bacterium capable of degrading MCPA is Alcaligenes eutrophus (now reclassified as Cupriavidus necator). jmb.or.krdntb.gov.ua This species has been shown to possess the genetic pathways necessary for the breakdown of phenoxy herbicides. jmb.or.krdntb.gov.ua The degradation of MCPA by these microorganisms is a critical process in determining its persistence and potential environmental impact. The presence and activity of such microbial populations are key to the natural attenuation of this compound in contaminated environments. ujecology.com

The table below summarizes the key microorganisms involved in the degradation of this compound.

MicroorganismKey Characteristics
Cupriavidus gilardii T-1Isolated from soybean field soil, efficiently degrades this compound and other phenoxyalkanoic acid herbicides. acs.orgnih.govresearchgate.netacs.org
Alcaligenes eutrophus (Cupriavidus necator)Possesses the genetic pathways for the breakdown of phenoxy herbicides like MCPA. jmb.or.krdntb.gov.ua
Phomopsis sp.An endophytic fungus that has been shown to degrade MCPA. aloki.hu

Enzyme-Mediated Breakdown Mechanisms

The microbial degradation of this compound is an enzyme-driven process. The initial and most crucial step is the hydrolysis of the ester bond, which converts this compound into its parent acid, MCPA (4-chloro-2-methylphenoxyacetic acid), and isooctyl alcohol. This reaction is catalyzed by esterase enzymes produced by various soil and aquatic microorganisms.

Once MCPA acid is formed, its further degradation is initiated by a key enzyme, a α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA or similar genes. pan.pl This enzyme is responsible for cleaving the ether linkage of the side chain of MCPA, a critical step in the breakdown of the molecule. The presence of tfdA-like genes in soil microbial communities is an indicator of the potential for MCPA degradation. ppm.edu.pl

Following the initial cleavage, the resulting intermediate, 4-chloro-2-methylphenol, undergoes further enzymatic reactions. These subsequent steps typically involve hydroxylation and ring cleavage, ultimately leading to the mineralization of the herbicide into carbon dioxide, water, and chloride ions. The efficiency of these enzymatic processes is influenced by a variety of environmental factors.

Factors Influencing Microbial Degradation Rates in Soil and Aquatic Environments

The rate at which this compound is degraded by microbial populations is not constant and is influenced by a multitude of environmental factors. These factors can either enhance or inhibit the activity of the degrading microorganisms and the enzymes they produce. ujecology.commdpi.com

In Soil Environments:

Soil Moisture: Optimal moisture levels are crucial for microbial activity. Both excessively dry and waterlogged conditions can impede the degradation process.

Organic Matter: The content of organic matter in the soil can influence the bioavailability of the herbicide to microorganisms. pan.plresearchgate.net While organic matter can serve as a source of nutrients for microbial populations, high levels can sometimes lead to increased sorption of the herbicide, making it less available for degradation.

Microbial Activity: The size and diversity of the microbial population play a direct role in the degradation rate. Soils with a history of herbicide application may harbor acclimated microbial communities with a higher capacity for degradation. researchgate.net

pH: Soil pH affects both the chemical state of the herbicide and the activity of microbial enzymes. pan.plmdpi.com Generally, neutral to slightly alkaline pH conditions are more favorable for the degradation of phenoxy herbicides. aloki.hu

Temperature: Microbial activity and enzymatic reactions are temperature-dependent. Warmer temperatures, up to an optimal point, generally increase the rate of degradation.

In Aquatic Environments:

Temperature: As in soil, water temperature is a key factor influencing microbial degradation rates.

pH: The pH of the water can affect the form of the herbicide and the activity of aquatic microorganisms.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

Nutrient Availability: The presence of other nutrients can influence the growth and activity of microbial populations.

Bioavailability: The concentration of the herbicide that is dissolved in the water and accessible to microorganisms is a critical factor.

Aerobic Versus Anaerobic Degradation Dynamics in Aquatic Systems

The degradation of MCPA in aquatic systems can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the dynamics and efficiency of these processes differ significantly.

Aerobic Degradation:

Under aerobic conditions, the degradation of MCPA is generally rapid and efficient. researchgate.net Microorganisms utilize oxygen as the terminal electron acceptor in their metabolic processes, leading to the complete mineralization of the herbicide. Studies have shown that MCPA acid degrades in ditchwater/sediment with a whole system half-life of 16.3 days and in a river water/sediment system with a half-life of 16.8 days under aerobic conditions. regulations.gov The primary degradation pathway involves the enzymatic cleavage of the ether linkage, followed by hydroxylation and ring opening.

Anaerobic Degradation:

In the absence of oxygen, the degradation of MCPA is significantly slower and may be incomplete. researchgate.net Anaerobic microorganisms use other compounds, such as nitrate (B79036) or sulfate, as electron acceptors. Research has indicated that MCPA acid did not degrade in an anaerobic aquatic metabolism study. regulations.gov While some studies suggest that anaerobic degradation can occur, the rates are generally much lower than under aerobic conditions. The persistence of MCPA in anaerobic sediments can be a concern, potentially creating a long-term reservoir of the herbicide in aquatic environments. researchgate.net

Metabolite Profiling and Persistence in Environmental Compartments

Primary and Secondary Metabolite Identification

The biotransformation of this compound results in the formation of various metabolites as the parent compound is broken down. The initial step is the rapid hydrolysis of this compound to MCPA acid. nih.gov

Primary Metabolites:

MCPA acid (4-chloro-2-methylphenoxyacetic acid): This is the primary and most significant metabolite formed from the hydrolysis of this compound. fao.org It is also the active form of the herbicide.

4-chloro-2-methylphenol (MCP): This compound is a major degradation product formed from the cleavage of the ether linkage of MCPA acid. researchgate.netherts.ac.ukcanada.ca

HMCPA (4-chloro-2-hydroxymethylphenoxyacetic acid): This metabolite is formed through the oxidation of the methyl group on the phenyl ring of MCPA. nih.govfao.org

CCPA (4-chloro-2-carboxyphenoxyacetic acid): This metabolite results from the further oxidation of HMCPA and is considered a plant-specific metabolite. fao.org

Secondary Metabolites:

Glucose Conjugates: In plants, MCPA and its primary metabolites can undergo conjugation with glucose to form glucose conjugates. fao.orgepa.gov

Glycine Conjugates: In animals, MCPA can be conjugated with glycine. nih.gov

The identification of these metabolites is crucial for understanding the complete degradation pathway of this compound and for assessing the potential environmental impact of its breakdown products.

Half-Life Determination in Soil and Water Systems

The persistence of a chemical in the environment is often expressed in terms of its half-life (t½), which is the time it takes for 50% of the initial amount to dissipate. The half-life of this compound and its primary metabolite, MCPA acid, varies significantly depending on the environmental compartment and the prevailing conditions.

Soil:

The half-life of MCPA in soil is generally short, indicating that it is readily degraded by soil microorganisms.

Field studies have reported half-lives for this compound (as total MCPA residue) ranging from 9 days in a loam soil to 23 days in a sandy loam soil. regulations.gov

Other studies have found the half-life of MCPA in topsoils to be in the range of 1.5 to 26 days. researchgate.net

The degradation rate can be influenced by soil type, with faster degradation observed in soils with higher microbial activity. researchgate.net For instance, one study reported a half-life of 1.56 days in Beijing and 9.63 days in Ningxia. egh.net.cnsciengine.com

Under laboratory conditions, an aerobic soil metabolism study found the half-life of MCPA acid to be 24 days. epa.gov

The table below presents a summary of reported half-life values for MCPA in soil.

Soil TypeConditionHalf-Life (days)Reference
LoamField9 regulations.gov
Sandy LoamField23 regulations.gov
TopsoilsField1.5 - 26 researchgate.net
Beijing SoilField1.56 egh.net.cnsciengine.com
Ningxia SoilField9.63 egh.net.cnsciengine.com
Sandy LoamLab (Aerobic)24 epa.gov

Water:

The persistence of MCPA in aquatic systems is also variable and highly dependent on environmental conditions.

Under aerobic aquatic conditions, the half-life of MCPA acid in a water-sandy clay loam sediment system was greater than 30 days. epa.gov

In a water-loamy sand sediment system, the half-life of MCPA acid was determined to be between 13 and 15 days. regulations.gov

Another study reported a whole system half-life of 16.3 days in a ditchwater/sediment system and 16.8 days in a river water/sediment system. regulations.gov

The half-life of the 2-EHE derivative of MCPA was reported to be 76 days at pH 7 and 117 days at pH 9. waterquality.gov.au

Photolysis can also contribute to the degradation of MCPA in water, with a reported half-life of 2.2 days due to photo-oxidation. canada.ca

Under anaerobic conditions, MCPA is much more persistent, with studies indicating no significant degradation. regulations.gov

The table below provides a summary of reported half-life values for MCPA in water.

SystemConditionHalf-Life (days)Reference
Water-sandy clay loam sedimentAerobic>30 epa.gov
Water-loamy sand sedimentAerobic13 - 15 regulations.gov
Ditchwater/sedimentAerobic16.3 regulations.gov
River water/sedimentAerobic16.8 regulations.gov
Water (2-EHE derivative)pH 776 waterquality.gov.au
Water (2-EHE derivative)pH 9117 waterquality.gov.au
WaterPhoto-oxidation2.2 canada.ca
Aquatic SystemAnaerobicNo significant degradation regulations.gov

Environmental Mobility and Leaching Potential in Soil Profiles

The environmental mobility of this compound is intrinsically linked to its rapid transformation in the soil environment. Upon contact with soil, this compound, an ester formulation, undergoes swift hydrolysis to its parent active form, 4-chloro-2-methylphenoxyacetic acid (MCPA acid), and 6-methylheptanol. This rapid conversion is a critical first step in its environmental fate, as the mobility and leaching characteristics of the parent acid are substantially different from the original ester.

Studies have confirmed the rapid hydrolysis of MCPA esters in soil. For instance, MCPA 2-ethylhexyl ester (2-EHE), an ester similar to isooctyl, was found to hydrolyze to MCPA acid with half-lives ranging from 4.5 to 16.6 hours in clay loam and sandy loam soils. tandfonline.com In a soil-water system, this compound was observed to degrade to MCPA with a half-life of less than 12 hours. sourcetotap.eu Field and laboratory studies on this compound have reported dissipation half-lives in soil ranging from 1.56 to 9.63 days, reflecting the combined process of hydrolysis and subsequent degradation of the MCPA acid. researchgate.net

The leaching potential is primarily governed by the properties of the resulting MCPA acid. MCPA acid is an organic acid with a pKa of 3.07, meaning it exists predominantly in its anionic (negatively charged) form in most agricultural soils (pH > 5). oecd.org This high water solubility and anionic nature contribute to its weak affinity for soil particles, particularly in soils with low organic matter content, leading to a high potential for mobility. sourcetotap.euenv.go.jp

Research has consistently shown that MCPA is mobile in various soil types, including sandy loam, silt loams, and silty clay loams. oecd.orgarviatechnology.com Its mobility, however, is significantly influenced by soil composition:

Organic Matter: Leaching of MCPA decreases with increasing soil organic matter. env.go.jp In soils with higher organic carbon content, such as chernitsa soil, MCPA sorption is higher, and mobility is reduced compared to soils with lower organic carbon, like regosol. oecd.org Amending agricultural soils with aged organic material, such as de-oiled olive mill waste, has been shown to significantly increase the soil's adsorption capacity and reduce the amount of MCPA leached. mdpi.com

Soil pH: As a phenoxyacetic acid, MCPA's adsorption to soil is pH-dependent. Adsorption is generally stronger at lower pH levels.

Soil Structure and Microbial Activity: The degradation of MCPA is faster in topsoils and decreases with depth, which can influence how much of the compound is available to be leached further down the soil profile. nih.gov The presence of earthworms has been shown to enhance microbial degradation of MCPA, potentially reducing the amount available for leaching. waterquality.gov.au

While MCPA is considered to have a high leaching potential, field studies have sometimes shown limited movement. One study in a forest ecosystem found that MCPA residues from the isooctyl ester were not detected at depths greater than 3 cm more than 40 days after application, suggesting that under certain conditions, a combination of degradation and sorption in the upper soil layers limits its vertical movement. fishersci.com However, the inherent mobility of MCPA acid means it has the potential to contaminate groundwater, a concern noted by the U.S. Environmental Protection Agency. sourcetotap.eu

Interactive Data Table: Degradation Half-life of MCPA Formulations in Soil

Compound/FormulationSoil Type/SystemHalf-life (t½)Reference
This compoundSoil (Beijing, 2016)1.56 days researchgate.net
This compoundSoil (Ningxia, 2017)9.63 days researchgate.net
MCPA 2-EHEClay Loam & Sandy Loam4.5 - 16.6 hours (hydrolysis to MCPA) tandfonline.com
This compoundSoil:CaCl2 System (pH 5.6-6.8)<12 hours (hydrolysis to MCPA) sourcetotap.eu
MCPA AcidSandy Loam24 days tandfonline.com
MCPA AcidChernozem (high organic matter)2.2 days oecd.org
MCPA AcidRegosol (low organic matter)11.7 days oecd.org
MCPA AcidGeneral Field14 days - 1 month env.go.jp

Bioaccumulation and Biomagnification Potential of this compound and its Metabolites

The potential for this compound and its breakdown products to accumulate in living organisms is a key aspect of its environmental risk profile. The process begins with the initial ester, this compound, which, due to its higher lipid solubility, behaves differently from its primary metabolite, MCPA acid.

This compound: The ester form has a moderate potential for bioaccumulation. A study reported a bioconcentration factor (BCF) for this compound between 16.3 and 22.3 in the fish species Brachydanio rerio (zebrafish). This is significantly higher than the BCF for its metabolite, MCPA acid. However, the rapid hydrolysis of the isooctyl ester to MCPA acid in the environment means that the duration of exposure to the ester form is limited, which in turn limits its potential to bioaccumulate. tandfonline.comsourcetotap.eu

MCPA Acid: The primary metabolite, MCPA acid, has a low potential for bioaccumulation in aquatic fauna. sourcetotap.euwaterquality.gov.au Its low octanol-water partition coefficient (log Kow) of 2.8 is consistent with low bioconcentration. waterquality.gov.au Reported BCF values for MCPA acid are generally low, ranging from less than 1 to 14. sourcetotap.euwaterquality.gov.au A BCF of 1.61–1.82 was reported for MCPA acid in zebrafish, and values of less than 1 have been reported for carp (B13450389) and snails. waterquality.gov.au A BCF below 1,000 is generally not considered to be bioaccumulative. sourcetotap.eu Despite the low BCF, residues of MCPA have been detected in wild fish populations, indicating that uptake occurs in natural environments. researchgate.netmdpi.com For example, MCPA was detected in the muscle tissue of North African catfish and Mozambique tilapia in Lake St Lucia, South Africa. mdpi.com

4-chloro-2-methylphenol (MCP): This is another key metabolite formed during the degradation of MCPA in soil and animals. env.go.jpamazonaws.com MCP has a log Kow of 3.09, suggesting some bioaccumulation potential. oecd.org However, studies have found its BCF in fish to be low (≤ 30), and its bioaccumulation potential is generally judged to be low. oecd.orgenv.go.jp

In terrestrial ecosystems, studies on livestock have shown a low tendency for accumulation. When cattle and sheep were fed low to moderate doses of MCPA, no residues were found in their tissues. env.go.jp In plants, MCPA is absorbed and translocated to actively growing regions. env.go.jp However, studies on rotational crops indicate a low potential for the uptake of MCPA residues from the soil by succeeding crops. tandfonline.com

There is no direct evidence to suggest that this compound or its metabolites undergo biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. The low BCF values for the primary metabolites MCPA and MCP suggest that significant transfer and magnification through the food web is unlikely. sourcetotap.eu

Interactive Data Table: Bioconcentration Factors (BCF) of this compound and its Metabolites

CompoundOrganismBioconcentration Factor (BCF)PotentialReference
This compoundBrachydanio rerio (fish)16.3 - 22.3Moderate
MCPA AcidBrachydanio rerio (fish)1.61 - 1.82Low
MCPA AcidCyprinus carassius (fish)< 1Low waterquality.gov.au
MCPA AcidLymnea stagnalis (snail)< 1Low waterquality.gov.au
4-chloro-2-methylphenolFish (unspecified)≤ 30Low oecd.org

Ecotoxicological Assessments of Mcpa Isooctyl in Non Target Organisms

Aquatic Ecosystem Impacts

The introduction of MCPA-isooctyl into aquatic environments can occur through spray drift, runoff, or leaching, potentially affecting a range of non-target aquatic organisms. ccme.ca

Toxicity to Algae and Macrophytes

MCPA is generally most toxic to algae and macrophytes in the aquatic environment. waterquality.gov.au Studies have shown that the toxicity of MCPA to algae can vary significantly depending on the species and the specific form of the chemical. For instance, one study found that 2-methyl-4-chloro-phenoxyacetic acid (MCPA) had the lowest acute toxicity to green algae among 36 herbicides tested, with a 72-hour EC50 value of 143 mg/L. mdpi.com Chronic toxicity data for MCPA indicate that diatoms are often the most sensitive group, with a 5-day NOEC for growth of 7.7 µg/L reported for Navicula pelliculosa. waterquality.gov.auwaterquality.gov.au In contrast, green algae such as Scenedesmus quadricauda have shown higher tolerance, with a 4-day growth EC50 of 86,100 µg/L. waterquality.gov.au

Research on the aquatic macrophyte Hydrilla verticillata demonstrated that exposure to MCPA led to a decline in growth and pigment content, inducing chlorosis and oxidative stress. researchgate.netnih.gov Another study noted that MCPA can be absorbed by aquatic plants through both roots and leaves and accumulates in the meristematic tissues where growth occurs. waterquality.gov.auwaterquality.gov.au

Effects on Freshwater Fish Species

This compound and other ester forms of MCPA are generally more toxic to fish than the acid or salt forms. waterquality.gov.au The 2-EHE and isooctyl ester formulations of MCPA have been identified as the most toxic to fish. ccme.ca For instance, the isooctyl ester has a reported No-Observed-Effect Concentration (NOEC) of 0.003 mg/L for several fish species, including rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and fathead minnows (Pimephales promelas). ccme.ca

In comparison, the acid form of MCPA is considered slightly toxic to freshwater fish, with 96-hour LC50 values for rainbow trout ranging from 3.6 to 748 mg/L, depending on the life stage and formulation. ccme.caorst.eduimtrade.com.au For bluegill sunfish, a 96-hour LC50 of 3.16–4.64 mg/L was reported for the 2-EHE formulation. ccme.ca Limited chronic toxicity data for MCPA have shown that it can inhibit the growth of rainbow trout at 50 mg/L. ccme.ca

Table 1: Acute Toxicity of MCPA Formulations to Freshwater Fish

Species MCPA Formulation Exposure Duration Toxicity Value (LC50/NOEC) Reference
Rainbow Trout (Oncorhynchus mykiss) Isooctyl ester - 0.003 mg/L (NOEC) ccme.ca
Bluegill Sunfish (Lepomis macrochirus) Isooctyl ester - 0.003 mg/L (NOEC) ccme.ca
Fathead Minnow (Pimephales promelas) Isooctyl ester - 0.003 mg/L (NOEC) ccme.ca
Rainbow Trout (Oncorhynchus mykiss) Acid 96 hours 3.6 - 748 mg/L (LC50) ccme.ca
Bluegill Sunfish (Lepomis macrochirus) 2-EHE 96 hours 3.16 - 4.64 mg/L (LC50) ccme.ca
Rainbow Trout (Oncorhynchus mykiss) Acid 96 hours 117 - 232 mg/L (LC50) orst.eduimtrade.com.au

Impact on Aquatic Invertebrates and Amphibians

This compound is also toxic to aquatic invertebrates. The isooctyl ester formulation has a reported NOEC of 0.003 mg/L for the water flea Daphnia magna. ccme.ca In contrast, the dimethylamine (B145610) (DMA) salt of MCPA has a much higher EC50 for impaired motility in D. magna at >230 mg/L. ccme.ca Generally, MCPA is considered practically nontoxic to freshwater invertebrates. orst.eduimtrade.com.au

Comparative Ecotoxicity of Ester Versus Acid Forms in Aquatic Receptors

The ester forms of MCPA, including this compound, consistently demonstrate higher toxicity to aquatic organisms across all trophic levels when compared to the acid or salt forms. waterquality.gov.aunih.govresearchgate.net This increased toxicity is particularly evident in fish and invertebrates. waterquality.gov.auccme.ca For example, the isooctyl and 2-EHE esters of MCPA are noted to be the most toxic formulations to these organisms. ccme.ca

Despite the higher intrinsic toxicity of the ester forms, their environmental impact may be moderated by their rapid conversion to the MCPA acid form in the aquatic environment. waterquality.gov.au This hydrolysis process limits the duration of exposure to the more toxic ester. waterquality.gov.au It has been noted that most aquatic toxicity values fall within one order of magnitude when comparing the MCPA acid, sodium salt, and dimethylamine salt (DMAS) forms. waterquality.gov.au However, the 2-ethylhexyl ester of MCPA (MCPA-EHE) does not readily hydrolyze in a pH range of 5–7, though its half-life decreases significantly at a pH of 9. nih.gov

Terrestrial Ecosystem Impacts

Effects on Non-Target Terrestrial Flora

MCPA is a selective herbicide designed to target broadleaf (dicot) plants, making it inherently toxic to non-target dicotyledonous flora. waterquality.gov.auwaterquality.gov.au The risk to non-target terrestrial plants is a significant concern, with risk assessments indicating potential adverse effects. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that at the highest application rates, there is a concern for non-target terrestrial plants. epa.gov Studies have shown a wide range of sensitivity among different plant species to MCPA, with EC25 values (the concentration causing a 25% effect) ranging from 0.004 lb ae/acre to 2.0 lbs ae/acre. epa.gov This indicates that even at lower application rates, some sensitive non-target plant species could be affected by drift or runoff. epa.gov

Toxicity to Avian Species (e.g., wildfowl)

Data specific to the toxicity of this compound in avian species is limited. However, studies on the parent compound, MCPA acid, indicate moderate toxicity to wildfowl. nm.govorst.edu The acute oral lethal dose (LD50) for MCPA in bobwhite quail has been established at 377 mg/kg. nm.govorst.edu In a review by the U.S. Environmental Protection Agency (EPA) for a product containing MCPA butoxyethyl ester, it was noted that data on the specific esters of MCPA were lacking for a complete risk assessment. epa.gov

Avian Toxicity Data for MCPA Acid

Species Endpoint Value Source
Bobwhite quail Acute Oral LD50 377 mg/kg nm.govorst.edu

Impact on Beneficial Arthropods (e.g., pollinators)

The potential for MCPA to cause adverse effects to pollinators and other beneficial insects is considered to be low. epa.govregulations.gov Research on the parent acid, MCPA, shows it is nontoxic to bees, with a reported oral LD50 of 104 µ g/bee . orst.edu Specifically for this compound, the acute contact and oral ecotoxicity for bees are categorized as low. herts.ac.uk However, it is also noted that significant data for the isooctyl ester are missing. herts.ac.uk

Toxicity to Beneficial Arthropods

Organism Compound Endpoint Value Classification Source
Bee MCPA Oral LD50 104 µg/bee Nontoxic orst.edu
Bee This compound Acute Contact Ecotoxicity - Low herts.ac.uk
Bee This compound Acute Oral Ecotoxicity - Low herts.ac.uk

Effects on Terrestrial Mammalian Species

Mammalian Toxicity Data for MCPA Acid

Species Endpoint Value (mg/kg) Source
Rat Acute Oral LD50 700 - 1160 greenpeace.to
Mouse Acute Oral LD50 550 greenpeace.to

Ecological Risk Characterization and Environmental Monitoring Studies

The ecological risk assessment for MCPA, as conducted by regulatory bodies like the U.S. EPA, often considers the various forms of the herbicide, including its esters. epa.gov These assessments frequently use modeling to estimate environmental concentrations resulting from runoff and spray drift. epa.gov A key consideration in the environmental fate of this compound is its rapid conversion to the parent MCPA acid in the environment. regulations.gov Therefore, the dissipation rates and half-lives measured in field studies often reflect the total MCPA residues rather than just the isooctyl ester form. regulations.gov

Environmental monitoring studies have detected MCPA in surface and groundwater in agricultural regions. In the United Kingdom, MCPA concentrations in surface water were reported up to 0.12 µg/L. waterquality.gov.au Canadian studies have found MCPA in surface water at concentrations ranging from <0.1 µg/L to 1.7 µg/L and in groundwater at levels up to 0.53 µg/L. waterquality.gov.auwho.int Generally, detected concentrations in water sources are low, often below 1 µg/L. who.int Although MCPA degrades relatively quickly in topsoil, with a half-life of 1.5 to 26 days, its mobility in soil presents a potential for it to leach into groundwater. researchgate.net

The U.S. EPA's reregistration eligibility decision for MCPA concluded that based on modeling of runoff and spray drift, the risks to aquatic fish and invertebrates did not exceed levels of concern. epa.gov However, the lack of specific monitoring studies that target MCPA use was also noted as a data gap in the assessment process. regulations.gov

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 33540
MCPA 7204

Evolution of Herbicide Resistance in Weed Populations to Mcpa Isooctyl

Molecular Mechanisms of Resistance Development

The development of herbicide resistance at the molecular level can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves genetic mutations in the gene that codes for the herbicide's target protein, preventing the herbicide from binding effectively. nih.gov NTSR involves other mechanisms that prevent the herbicide from reaching its target at a lethal concentration, such as reduced absorption, altered translocation, or enhanced metabolic detoxification. nih.gov

In the case of phenoxy herbicides like MCPA, evidence points towards NTSR as a key mechanism. Studies on nodding thistle (Carduus nutans L.) populations that have developed resistance to MCPA have investigated the underlying molecular drivers. umweltprobenbank.de Research indicated that resistance was not related to differences in herbicide absorption through the leaf surface. umweltprobenbank.de Instead, the findings suggested that resistant plants were able to metabolize, or break down, the herbicide more rapidly into non-toxic substances compared to susceptible plants. umweltprobenbank.de Further observations included that susceptible plants released more of the herbicide or its metabolites from their root systems and that the herbicide molecules were more tightly bound within the susceptible plants, possibly preventing their detoxification. umweltprobenbank.de This enhanced metabolism is a common NTSR mechanism, often involving complex gene families like cytochromes P450 and glucosyltransferases, which can modify and detoxify the herbicide molecule. nih.gov

Cross-resistance, where a weed population becomes resistant to multiple herbicides from the same chemical family or with the same mode of action, is a common outcome of these mechanisms. thegoodscentscompany.comsigmaaldrich.com For example, nodding thistle populations resistant to MCPA were also found to be cross-resistant to the related phenoxy herbicides 2,4-D and MCPB. umweltprobenbank.de

Population Dynamics of Resistant Biotypes

The population dynamics of herbicide-resistant weeds describe the shift in a weed population from predominantly susceptible to predominantly resistant. This is an evolutionary process driven by intense selection pressure. wikidata.orgnih.gov Initially, resistant individuals exist at a very low frequency within a natural weed population. thegoodscentscompany.com The repeated application of a single herbicide or herbicides with the same mode of action, such as MCPA (a Group 4 herbicide), effectively removes the susceptible individuals, while allowing the rare resistant ones to survive and set seed. wikidata.orgwikipedia.org

With each subsequent application, the proportion of resistant individuals in the weed seed bank increases. thegoodscentscompany.com Over several years of continuous use, the resistant biotype can come to dominate the weed population in a field. wikidata.org Indicators of this shift include the failure to control a weed species that was previously controlled by the herbicide, the appearance of a spreading patch of uncontrolled weeds, and the presence of surviving weeds mixed among controlled individuals of the same species. wikidata.org

Studies of nodding thistle in New Zealand provide a practical example. Significant levels of resistance to MCPA were found in populations on properties where MCPA or 2,4-D had been applied annually for many years. umweltprobenbank.de In contrast, properties where these herbicides were used less frequently did not show resistance. umweltprobenbank.de This highlights the direct relationship between the frequency of herbicide use and the rate at which resistant population dynamics shift. Once established, a resistant population is likely to persist in the field for many years. thegoodscentscompany.com

Ecological and Agronomic Factors Driving Resistance Evolution

The evolution of herbicide resistance is not solely a function of herbicide chemistry but is heavily influenced by a combination of ecological and agronomic factors. herts.ac.uk These factors create the selection pressure that drives the increase of resistant biotypes.

Key Agronomic Factors:

Intensity and Frequency of Herbicide Use: This is the most critical factor. wikipedia.org Relying on a single herbicide mode of action, like the synthetic auxins (Group 4), year after year in the same field creates consistent and intense selection pressure. wikidata.orgherts.ac.uk Resistance in nodding thistle populations was directly linked to a history of annual MCPA applications. umweltprobenbank.de

Monoculture Cropping Systems: Planting the same crop repeatedly (monoculture) often leads to the use of the same herbicide program each year, accelerating resistance development. wikipedia.orgherts.ac.uk

Lack of Integrated Weed Management (IWM): The absence of non-chemical weed control methods places the entire burden of weed management on herbicides, increasing selection pressure. wikipedia.orgherts.ac.uk Practices like conservation tillage or no-till farming, while beneficial for soil health, can lead to a greater reliance on herbicides if not managed as part of a broader IWM strategy. cenmed.comnih.gov

Herbicide Efficacy: A highly effective herbicide that provides excellent control of susceptible weeds will exert a very high selection pressure, potentially leading to faster evolution of resistance. herts.ac.uk

Key Ecological Factors:

Weed Biology: The inherent biological and genetic characteristics of a weed species influence its propensity to develop resistance. Species with high seed production, a diverse gene pool, and effective seed dispersal mechanisms can evolve and spread resistance more rapidly. suprabank.orgfishersci.ca

Initial Frequency of Resistant Genes: The natural occurrence of resistance genes within a weed population, even before a herbicide is first applied, is the starting point for selection. nih.gov

The following table summarizes the risk factors associated with different cropping system practices in the development of herbicide resistance.

Table adapted from general herbicide resistance management principles. sigmaaldrich.com

Mathematical and Computational Modeling Approaches for Predicting Resistance Spread

Mathematical and computational models are tools used to understand and predict the complex dynamics of herbicide resistance evolution and spread. These models can simulate how various factors—such as the initial frequency of resistance genes, weed population biology, selection pressure from herbicides, and gene flow—interact over time to influence the prevalence of resistance in a landscape.

While modeling is a recognized approach, its application requires substantial biological and ecological data about the specific weed-herbicide system. umweltprobenbank.de An attempt to create a mathematical model to study the economic implications of controlling MCPA-resistant nodding thistle in New Zealand highlighted this challenge. umweltprobenbank.de The exercise ultimately revealed that a lack of detailed research into the weed's biology was a major limitation in producing meaningful and predictive results from the model. umweltprobenbank.de

Theoretical models have been developed to describe the relationship between various parameters and outcomes in agricultural science, such as the dermal penetration of pesticides based on molecular weight. Similarly, models for resistance spread aim to integrate variables like cropping patterns, herbicide use strategies, and weed life-cycle characteristics to forecast the risk and speed of resistance development. These predictive tools can help in designing proactive, long-term resistance management strategies.

Strategies for Resistance Management and Mitigation

The core principle for managing and mitigating herbicide resistance is to reduce selection pressure by diversifying weed control tactics. wikipedia.orguni.lu An integrated weed management (IWM) approach combines multiple strategies to make it more difficult for resistant weed biotypes to survive and proliferate. herts.ac.uknih.gov

Relying on a single herbicide mode of action is a primary driver of resistance. herts.ac.uk Therefore, a crucial chemical strategy is to use herbicides with different modes of action (MOA).

This can be achieved through several practices:

Herbicide Rotation: Avoid using herbicides from the same MOA group (e.g., Group 4 for MCPA) on the same field in consecutive years. sigmaaldrich.com Rotating to a different MOA disrupts the selection process for weeds resistant to the initial herbicide. citeab.com

Herbicide Mixtures: Using tank-mixtures of two or more herbicides with different MOAs that are both effective against the target weeds is a highly recommended strategy. herts.ac.ukuni.lu For this to be effective, each herbicide in the mix should be applied at a rate that would be sufficient to control the weed on its own. uni.lu Research suggests that using effective tank mixes is often a more robust strategy for delaying resistance than simply rotating herbicides. mpg.de

Sequential Applications: Applying two different herbicide MOAs in sequence, sometimes referred to as a "double-knock" program, can also be effective. uni.lunih.gov This involves a translocated herbicide followed by a contact herbicide, for example, to control any survivors from the first application. nih.gov

The following table shows a simplified example of herbicide rotation for managing resistance.

This table is a conceptual illustration of rotating herbicide modes of action in conjunction with crop rotation.

Non-chemical methods are essential components of a sustainable resistance management plan.

Crop Rotation: This is a cornerstone of IWM. sigmaaldrich.comherts.ac.uk Planting different crops in successive seasons disrupts the life cycles of specific weeds that are adapted to a particular crop. herts.ac.uk It also enables the rotation of herbicides with different MOAs, as different crops have different herbicide tolerance profiles. sigmaaldrich.comciteab.com For example, rotating from a cereal crop like wheat to a broadleaf crop like canola or peas allows for the use of completely different herbicide groups, reducing the selection pressure from any single group. herts.ac.uk

Additional cultural practices such as adjusting planting dates, optimizing crop seeding rates for competitiveness, and cleaning farm equipment between fields are also vital to prevent the establishment and spread of resistant weed biotypes. wikipedia.orgprobes-drugs.org

Advanced Analytical Methodologies for Mcpa Isooctyl and Its Environmental Residues

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the trace analysis of MCPA-isooctyl. These methods offer high selectivity and sensitivity, allowing for the reliable identification and quantification of the compound and its metabolites.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the simultaneous determination of this compound and its primary metabolite, MCPA. This technique offers high resolution and sensitivity, making it suitable for analyzing complex samples.

A developed UPLC-MS/MS method for the analysis of this compound and MCPA in maize (fresh maize, kernels, and stover) involves extraction with acetonitrile (B52724) after acidification with hydrochloric acid. The subsequent clean-up is performed using an NH2-SPE column. The analysis is carried out in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nyxxb.cn

Key Performance Metrics of the UPLC-MS/MS Method:

Recovery Rates: Average recoveries for this compound and MCPA ranged from 82% to 107% at spiking levels of 0.01 to 0.5 mg/kg. nyxxb.cn

Precision: The relative standard deviations (RSDs) were between 0.81% and 8.9%. nyxxb.cn

Limits of Detection (LOD): The LODs for the method were found to be in the range of 0.38 to 1.42 μg/kg. nyxxb.cn

Limits of Quantification (LOQ): The LOQs were between 1.28 and 4.76 μg/kg. nyxxb.cn

This method has been demonstrated to be reliable and sensitive, meeting the stringent requirements for pesticide residue analysis. nyxxb.cn

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of this compound. It is particularly effective for volatile and semi-volatile compounds. For the analysis of phenoxy acid herbicides like MCPA, a derivatization step is often required to convert the acidic form into a more volatile ester, such as the methyl ester, prior to GC-MS analysis. fao.org

In the analysis of winter wheat and soil, both HPLC-MS/MS and GC-MS were utilized to detect this compound. egh.net.cn The samples were extracted with acetonitrile and purified by dispersive solid-phase extraction. egh.net.cn The final determination was carried out by both GC-MS and HPLC-MS/MS, with quantification by the external standard method. egh.net.cn

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a robust and sensitive method for the determination of this compound and its residues. It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

A study on winter wheat and soil employed HPLC-MS/MS for the detection of this compound. egh.net.cn The method involved extraction with acetonitrile followed by clean-up using dispersive solid-phase extraction. egh.net.cn The recovery rates for this compound in wheat plants and soil were between 77.0% and 112.0%, with relative standard deviations ranging from 1.1% to 9.9%. The limit of quantification was 0.05 mg/kg. egh.net.cn

Another study focused on developing a modern HPLC-MS/MS method for determining MCPA in soil, which simplified the sample preparation by eliminating the derivatization step. hum-ecol.ru

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., soil, water, plant tissues)

The effective extraction and clean-up of samples are critical steps in the analysis of this compound from complex environmental matrices. These procedures aim to isolate the analyte of interest from interfering substances, thereby improving the accuracy and reliability of the subsequent analysis.

Acidification and Solvent Extraction Techniques

Acidification of the sample is a common initial step, particularly for the analysis of the metabolite MCPA, to ensure it is in its non-ionized form, which is more soluble in organic solvents.

Soil and Plant Tissues: Samples are often acidified with an acid like hydrochloric acid before extraction with an organic solvent such as acetonitrile. nyxxb.cn This approach was used in the analysis of maize, where samples were acidified and then extracted with acetonitrile. nyxxb.cn

Water: For water samples, extraction can be performed with dichloromethane (B109758) after acidification. who.int In some methods, after initial extraction, the extract is partitioned with a basic solution to separate acidic compounds from other interferences. The aqueous phase is then acidified and re-extracted with an organic solvent like ethyl ether. epa.gov

Solid Phase Extraction and Dispersive Solid Phase Extraction Clean-up

Solid Phase Extraction (SPE) and its dispersive variant (d-SPE) are widely used for the clean-up of extracts from complex matrices. These techniques effectively remove interfering compounds, leading to a cleaner sample for chromatographic analysis.

Solid Phase Extraction (SPE): SPE is a valuable technique for sample preparation as it can provide selective extraction, resulting in a purified and concentrated extract. scispace.com In the analysis of this compound and its metabolite in maize, an NH2-SPE column was used for clean-up. nyxxb.cn For water analysis, octadecyl (C18) bonded silica (B1680970) cartridges have proven successful in simplifying sample preparation. scispace.com

Dispersive Solid Phase Extraction (d-SPE): d-SPE, a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a rapid and effective clean-up technique. mdpi.comresearchgate.net It involves adding a sorbent directly to the sample extract to remove interfering substances like fatty acids, sugars, and pigments. chromatographyonline.com In the analysis of this compound in winter wheat and soil, d-SPE was used to purify the acetonitrile extract. egh.net.cn Acetonitrile with d-SPE clean-up is effective in minimizing co-extractives.

Interactive Data Table: Analytical Methodologies for this compound

Analytical TechniqueMatrixSample Preparation HighlightsKey Findings
UPLC-MS/MS Maize (fresh, kernel, stover)Acidification with HCl, acetonitrile extraction, NH2-SPE clean-up. nyxxb.cnRecoveries: 82-107%; RSDs: 0.81-8.9%; LOQ: 1.28-4.76 μg/kg. nyxxb.cn
GC-MS & HPLC-MS/MS Winter Wheat, SoilAcetonitrile extraction, dispersive solid-phase extraction clean-up. egh.net.cnRecoveries: 77.0-112.0%; RSDs: 1.1-9.9%; LOQ: 0.05 mg/kg. egh.net.cn
HPLC-MS/MS SoilExtraction with NaOH, acidification with HCl, SPE clean-up. hum-ecol.ruSimplified sample preparation by excluding derivatization. hum-ecol.ru

Method Validation Parameters: Precision, Accuracy, Limits of Detection, and Limits of Quantification

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. Key parameters for this validation include precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.gov Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the actual or true value, typically expressed as a percentage recovery. nih.gov The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov

Various studies have established these parameters for the analysis of this compound in different environmental matrices. For instance, a method developed for analyzing residues in winter wheat and soil demonstrated recovery rates between 77.0% and 112.0% with relative standard deviations ranging from 1.1% to 9.9%. herts.ac.ukwikipedia.org The limit of quantification (LOQ) for this method was established at 0.05 mg/kg. herts.ac.ukwikipedia.org Another study focusing on agricultural runoff reported percentage recoveries of 96.60% for this compound. herts.ac.uk

In a study on maize, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was validated, showing average recoveries for this compound between 82% and 107%, with RSDs from 0.81% to 8.9%. The limits of detection and quantification were found to be in the ranges of 0.38–1.42 μg/kg and 1.28–4.76 μg/kg, respectively. Similarly, a method using a molecularly imprinted sorbent for analysis in agricultural runoff determined the LOD and LOQ for this compound to be 0.41 µg/L and 1.25 µg/L, respectively. herts.ac.uk

The table below summarizes the method validation parameters for this compound from various research findings.

Matrix Analytical Method Precision (RSD%) Accuracy (Recovery %) LOD LOQ Reference(s)
Maize (fresh, kernel, stover)UPLC-MS/MS0.81% - 8.9%82% - 107%0.38–1.42 μg/kg1.28–4.76 μg/kg
Winter Wheat and SoilGC-MS and HPLC-MS/MS1.1% - 9.9%77.0% - 112.0%Not Reported0.05 mg/kg herts.ac.ukwikipedia.org
Agricultural RunoffHPLCNot Reported96.60%0.41 µg/L1.25 µg/L herts.ac.uk
SoilGC with Hall detector8.73% - 13.68%76% - 119%0.05 µg/gNot Reported

Novel Formulations and Enhanced Delivery Systems for Mcpa Isooctyl

Development and Characterization of Nanoformulations (e.g., Chitosan (B1678972) Nanoparticles)

The development of nanoherbicides represents a significant step forward in weed management technology. dntb.gov.ua Researchers have successfully synthesized chitosan-based nanoparticles loaded with a combination of herbicides, including MCPA-isooctyl, mesosulfuron-methyl, and florasulam. researchgate.netnih.gov The ionic gelification technique is a common method used for this process, which involves the cross-linking of chitosan, a biodegradable polymer derived from chitin, with a phosphate (B84403) compound to form nanoparticles that encapsulate the active herbicide ingredients. researchgate.net

The characterization of these nanoformulations is crucial to understanding their physical and chemical properties. A variety of analytical techniques are employed for this purpose:

Scanning Electron Microscopy (SEM): SEM analysis has revealed that these nanoparticles typically form in clusters with a porous structure. dntb.gov.uaresearchgate.net The average particle size has been measured to be in the range of 40–70 nanometers. dntb.gov.uaresearchgate.net

X-ray Diffraction (XRD): XRD studies are used to confirm the crystalline structure of the nanoparticles. For instance, in a formulation containing mesosulfuron (B3052292) methyl, florasulam, and MCPA isooctyl, an intensive peak at a 2θ value of 32.79° was identified, corresponding to the anatase phase. dntb.gov.uaresearchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR analysis helps to confirm the successful loading of the herbicides into the chitosan nanoparticles by identifying the characteristic chemical bonds present in the formulation. dntb.gov.uaresearchgate.net

Ultraviolet-Visible Spectroscopy: This method is used to determine the maximum absorption peaks of the nanoformulations. For the chitosan nanoparticle combination including this compound, a maximum absorption peak was observed at 360 nm. dntb.gov.uaresearchgate.net

Chitosan is considered an ideal carrier due to its biocompatibility, biodegradability, low toxicity, and cost-effectiveness. researchgate.netfrontiersin.org These properties make it a sustainable choice for developing advanced agricultural formulations. researchgate.net

Impact of Nanoformulations on Herbicidal Efficacy and Selectivity

Nanoformulations of this compound have demonstrated significantly improved herbicidal efficacy in scientific studies. preprints.orgmdpi.com In a notable study, chitosan nanoparticles loaded with a mix of mesosulfuron methyl, florasulam, and MCPA isooctyl were tested against a variety of grassy and broadleaf weeds commonly found in wheat fields. researchgate.net

The results showed that when applied at the recommended dose equivalent to that of conventional herbicides, the nanoformulation caused 100% mortality and visible injury to the target weeds. researchgate.netmdpi.comresearchgate.net This indicates that the nano-delivery system is highly effective at transporting the active ingredients to the target plants.

Perhaps the most significant finding is the efficacy of the nanoformulations at much lower concentrations. Research demonstrated that the nanoherbicide formulation had a similar effect to the recommended commercial dose even when applied at a 10-fold lower concentration. researchgate.netresearchgate.net At a 5-fold lower dose, the nanoformulation still produced a profound effect, leading to minimal chlorophyll (B73375) content (5.75%), plant height (2.35 cm), fresh biomass (1.08 g), and dry biomass (0.33 g) in the tested weed mixture. researchgate.netnih.gov This heightened efficacy suggests that nanotechnology can make herbicides more potent, allowing for reduced application rates.

Table 1: Efficacy of Chitosan-Based Nanoherbicide Mixture (Mesosulfuron methyl + Florasulam + MCPA isooctyl) on Weeds

Dose Level Weed Mortality Effect on Weed Mixture (at 5-fold lower dose)
Recommended Dose 100% researchgate.netmdpi.com Not Applicable
5-fold Lower Dose Not specified, significant impact Chlorophyll Content: 5.75%Plant Height: 2.35 cmFresh Biomass: 1.08 gDry Biomass: 0.33 g researchgate.netnih.gov

| 10-fold Lower Dose | Comparable effect to recommended dose of commercial herbicide researchgate.netresearchgate.net | Not Applicable |

Enhanced Foliar Absorption and Systemic Translocation via Novel Formulations

The effectiveness of a systemic herbicide like this compound depends on its ability to be absorbed by the plant's foliage and translocated to its site of action. pnwhandbooks.org The chemical structure of this compound, specifically the isooctyl ester group, enhances its lipophilicity, which can improve its ability to penetrate the waxy cuticle of plant leaves. ontosight.ai

Novel nanoformulations further enhance this process. The small size and high surface area-to-volume ratio of nanoparticles improve the distribution and adhesion of the herbicide on the plant surface. frontiersin.org Polymeric carriers like chitosan can act as an adhesive, prolonging the contact time of the herbicide with the leaf. frontiersin.org This improved contact and the nanoscale size of the particles facilitate better penetration through the leaf cuticle and into the plant's vascular system. researchgate.netgoogle.com Once inside, the herbicide can be translocated systemically, disrupting the plant's growth processes, which is the characteristic mode of action for synthetic auxin herbicides.

Potential for Reduced Environmental Load and Non-Target Organism Exposure

The use of conventional herbicides raises concerns about their environmental impact, including contamination of soil and water, which can pose risks to non-target organisms. ontosight.ai Nanoformulations of this compound offer a potential solution to mitigate these risks.

The primary benefit stems from the increased efficacy of nanoherbicides, which allows for significantly lower doses of the active ingredient to be applied per unit area to achieve effective weed control. researchgate.net Using a 10-fold lower dose, as some studies have shown to be effective, would directly reduce the total amount of herbicide introduced into the environment. researchgate.netresearchgate.net

Regulatory Science and Environmental Risk Assessment Frameworks for Mcpa Isooctyl

International and National Regulatory Evaluations (e.g., EPA, WHO, FAO, Health Canada, ECHA)

MCPA and its various salts and esters, including MCPA-isooctyl, are subject to rigorous evaluation by regulatory authorities worldwide. These evaluations determine the conditions under which the herbicide can be used safely.

The United States Environmental Protection Agency (EPA) has conducted a Reregistration Eligibility Decision (RED) for MCPA, which covers all its forms. epa.gov This process involves a thorough review of scientific data on human health and environmental effects. epa.gov The EPA's assessment identified the need for risk mitigation measures to address concerns for both human health and the environment. epa.gov The agency works with registrants to implement these measures, which can include changes to product labeling and use patterns. epa.gov

The World Health Organization (WHO) and the Food and Agriculture Organization of the United Nations (FAO) jointly evaluate pesticides like MCPA through the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and the Joint Meeting on Pesticide Specifications (JMPS). fao.orgfao.org The FAO/WHO has established specifications for MCPA technical material to ensure basic quality requirements are met. fao.org These specifications cover the identity of the active ingredient, relevant impurities, and physical-chemical properties. fao.org MCPA was evaluated by the WHO's International Programme on Chemical Safety (IPCS) in 2009 and by the JMPR in 2012. fao.org

In Europe, the European Chemicals Agency (ECHA) provides information on chemical substances, including their hazards and classification. ontosight.ai According to ECHA's aggregated GHS information, this compound is classified as very toxic to aquatic life with long-lasting effects. nih.gov This classification triggers specific labeling and risk management requirements under European regulations.

The Australian Industrial Chemicals Introduction Scheme (AICIS) has also conducted assessments on this compound, including Tier I evaluations for both environmental and human health risks. nih.gov In Australia, over 400 products containing various forms of MCPA, including the isooctyl ester, have been registered for use in controlling broadleaf weeds in crops like cereals, pastures, and sugar cane. waterquality.gov.au

Risk Assessment Methodologies for Environmental Compartments (e.g., soil, water, air)

Environmental risk assessments for pesticides like this compound are systematic processes used to estimate the potential for adverse effects on the environment. pops.int These methodologies typically involve a tiered approach, starting with conservative screening levels and progressing to more detailed, site-specific evaluations if needed. pops.inteuropa.eu A key component of this process is the development of a Conceptual Site Model (CSM), which identifies the contaminant sources, pathways (e.g., runoff, spray drift), and potential receptors. pops.int

Soil: The risk assessment for soil considers the herbicide's potential to persist and affect soil organisms. Key parameters in the assessment include the soil/water equilibrium constant (Kd), which indicates the likelihood of the substance to adsorb to soil particles. regulations.gov For the MCPA ester, the Kd value is significantly higher than for the acid/salt forms, indicating a greater tendency to bind to soil. regulations.gov

Water: The risk to the aquatic environment is a primary focus due to the potential for transport via surface runoff and spray drift. waterquality.gov.au Risk assessments for water bodies evaluate exposure concentrations against toxicological endpoints for sensitive aquatic organisms. europa.eu The EPA's assessment for MCPA uses models to estimate environmental concentrations in water, which are then compared to levels of concern. epa.govregulations.gov The ester forms of MCPA, such as isooctyl and 2-ethylhexyl ester (2-EHE), are known to be more toxic to fish and invertebrates than the acid or salt forms. waterquality.gov.au

Air: The risk of exposure via air is primarily associated with spray drift during application. waterquality.gov.au Risk assessments evaluate the potential for off-site movement of the herbicide and its impact on non-target organisms, particularly sensitive plants. regulations.gov Mitigation measures, such as specifying spray droplet size, are often implemented to reduce the risk from this pathway. epa.gov

Evaluation of Ecological Risk Concerns (e.g., terrestrial plants, aquatic life, wildlife)

Ecological risk assessments for this compound and other MCPA forms have identified specific concerns for various environmental receptors. The EPA establishes Levels of Concern (LOCs) which are risk quotients (RQs) that, if exceeded, suggest a potential for adverse effects and may trigger regulatory action. 24d.info

Terrestrial Plants: Non-target terrestrial plants are highly sensitive to MCPA, which is a synthetic auxin herbicide designed to affect broadleaf plants. waterquality.gov.auregulations.gov The EPA's risk assessment showed that at higher application rates, risk quotients for non-target terrestrial plants exceeded the LOCs, even for non-endangered species. regulations.gov The seedling emergence and vegetative vigor of sensitive plants can be affected by off-site drift. regulations.gov

Aquatic Life: this compound is classified as very toxic to aquatic life. nih.gov The ester forms of MCPA generally exhibit higher toxicity to all aquatic trophic levels compared to the acid or salt forms. waterquality.gov.au While MCPA shows low potential for bioaccumulation in aquatic fauna, with reported bioconcentration factors (BCFs) of <1, its metabolite, 4-chloro-2-methylphenol (B52076) (MCP), is considered very toxic to aquatic organisms. waterquality.gov.auwikipedia.org The EPA's risk assessment for the direct application of MCPA esters to water for weed control found that estimated risk quotients exceeded the acute risk LOC for freshwater fish. 24d.info

The table below summarizes ecotoxicity data for MCPA, highlighting the differences between the forms.

ReceptorFormEndpointValueReference
Honey BeeMCPAAcute Contact LD50>17 µ g/bee (practically non-toxic) regulations.gov
Freshwater FishMCPA EsterAcute RiskLOC Exceeded 24d.info
Aquatic InvertebratesMCPA EsterAcute RiskLOC Exceeded waterquality.gov.au
Terrestrial Plants (Radish)MCPA DMASVegetative Vigor EC250.004 lbs ae/acre (most sensitive) regulations.gov
Terrestrial Plants (Oat)MCPA AcidVegetative Vigor EC252.3 lbs ae/acre (least sensitive) regulations.gov

Wildlife: The risk to terrestrial wildlife (birds and mammals) is also evaluated. While MCPA is considered relatively less toxic to birds, it can be moderately toxic to mammals. wikipedia.org The primary routes of exposure are through consumption of contaminated food items on or near treated sites. The EPA's risk assessment found that risk mitigation measures were necessary to reduce exposure values and lower the risk quotients for terrestrial organisms. epa.gov

Regulatory Mitigation Measures and Best Management Practices

To address the identified ecological risks, regulatory agencies mandate specific mitigation measures and promote Best Management Practices (BMPs) for users of MCPA products. epa.gov These measures are designed to reduce exposure to non-target organisms and the environment.

Key mitigation measures required by the EPA for MCPA products include:

Cancellation of Certain Uses: The EPA has cancelled the use of MCPA on certain sites, such as rice and grain sorghum, to reduce risk. epa.gov

Spray Drift Management: To minimize off-site movement, product labels must include specific instructions, such as prohibiting the use of "fine" sprays and requiring a "medium to coarse" droplet size. epa.gov This is a critical measure for protecting sensitive non-target plants and aquatic habitats adjacent to treated fields. regulations.gov

Restricted Entry Intervals (REI): While primarily for worker protection, REIs of 12 hours for ester forms and 48 hours for amine/salt forms also help minimize post-application environmental disturbances. epa.gov

In addition to these regulatory mandates, general BMPs are encouraged to further minimize environmental impact. These practices include:

Establishing and clearly marking buffer zones around sensitive areas like waterbodies and wetlands. ferc.gov

Conducting vehicle and equipment refueling and maintenance away from water sources to prevent spills. nps.gov

Utilizing integrated pest management (IPM) principles to reduce reliance on chemical controls.

Avoiding application when weather conditions, such as high wind or impending heavy rain, favor drift or runoff.

These mitigation strategies collectively form a comprehensive approach to managing the environmental risks associated with this compound, allowing for its benefits in weed control while providing necessary protection for ecological resources. epa.gov

Future Research Trajectories and Interdisciplinary Perspectives

Omics Approaches in Understanding Plant-Herbicide Interactions

The advent of "omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our comprehension of the intricate interactions between plants and herbicides such as MCPA-isooctyl. These high-throughput approaches facilitate a holistic examination of the molecular responses within both target weed species and non-target crops following herbicide application.

Transcriptomic analyses, for example, enable the identification of differentially expressed genes in susceptible versus resistant plant populations when exposed to this compound. This can elucidate the precise genes and metabolic pathways integral to the herbicide's mode of action and can also uncover mechanisms of resistance, such as enhanced metabolic degradation or modifications at the target site. By scrutinizing the complete set of RNA transcripts within a plant, researchers can gain a deeper understanding of how this compound influences cellular functions at the transcriptional level.

Proteomics, which involves the large-scale investigation of proteins, serves as a valuable complement to transcriptomics by detailing alterations in protein abundance and post-translational modifications after herbicide treatment. This is of critical importance as proteins are the direct mediators of cellular activities. For instance, proteomic studies can pinpoint the upregulation of detoxification enzymes, including cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which are frequently implicated in the metabolism and subsequent resistance to herbicides.

Metabolomics concentrates on the comprehensive profile of small-molecule metabolites within a plant. Exposure to this compound can lead to significant shifts in a plant's metabolic fingerprint. Through the analysis of these metabolic alterations, scientists can identify specific biomarkers of exposure and delineate the biochemical pathways that are impacted by the herbicide. This can also provide insights into the mechanisms of phytotoxicity and the processes by which certain plants are able to tolerate the chemical.

Genomics provides the foundational genetic blueprint necessary for understanding the basis of herbicide resistance. By sequencing the genomes of resistant weed biotypes, researchers can identify specific mutations or instances of gene amplification that confer resistance to this compound. This genetic information is indispensable for the development of effective strategies to manage and curtail the spread of herbicide-resistant weed populations.

Advanced Modeling of Environmental Fate and Exposure Pathways

The accurate prediction of the environmental fate and transport of this compound is paramount for the assessment of its potential risks to non-target organisms and the broader ecosystem. Increasingly sophisticated mathematical models are being employed to simulate the complex processes that dictate the herbicide's behavior in the environment.

These models integrate a wide array of environmental parameters, including soil composition, organic matter content, pH levels, temperature, and precipitation patterns, with the specific physicochemical properties of this compound. For example, established models such as the Pesticide Root Zone Model (PRZM) and the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) can simulate the vertical movement of the herbicide through the soil profile and estimate its potential for leaching into groundwater resources.

Recent advancements in environmental modeling include the incorporation of more refined algorithms to describe processes such as volatilization from soil and plant surfaces, as well as spray drift during application. Three-dimensional atmospheric transport models are now capable of predicting the long-range transport and deposition of this compound, thereby providing a more comprehensive understanding of its environmental distribution.

Furthermore, there is a growing trend towards the development of coupled models that link environmental fate with ecotoxicological effects. These integrated modeling frameworks can simulate the exposure of various organisms, such as aquatic invertebrates and fish, to this compound across different environmental compartments and predict the likelihood of adverse biological outcomes. This facilitates a more holistic approach to risk assessment that considers both the environmental concentration of the herbicide and the biological sensitivity of different species.

The application of Geographic Information Systems (GIS) in conjunction with these models enables spatially explicit risk assessments. By mapping areas characterized by vulnerable ecosystems or specific agricultural practices, it becomes possible to identify potential hotspots of contamination and to formulate targeted mitigation strategies.

Development of Sustainable Weed Management Systems Incorporating this compound

The long-term viability of agricultural systems hinges on the adoption of Integrated Weed Management (IWM) strategies that reduce the over-reliance on any single method of weed control. While this compound can serve as an effective herbicide, its application should be situated within a broader, more comprehensive system that incorporates a variety of control tactics to mitigate the selection pressure for herbicide resistance and to minimize environmental impacts.

A cornerstone of sustainable weed management is the strategic rotation of herbicides with different modes of action. This practice is instrumental in preventing the evolution of resistance to any single herbicide, including this compound. By alternating or combining herbicides with distinct biochemical targets, the probability of a weed population developing resistance to multiple chemicals is significantly diminished.

Cultural control practices are also fundamental to IWM. These encompass techniques such as crop rotation, the use of cover crops, and adjustments to planting dates and densities. Such methods can disrupt the life cycles of weeds and diminish their competitive ability against the desired crop, thereby reducing the necessity for chemical interventions. For instance, a dense crop canopy can effectively shade out emerging weeds, making them less dependent on herbicide applications for control.

Mechanical and physical weed control methods, including tillage and mowing, can also be seamlessly integrated into a sustainable management system. While these approaches may not be universally applicable, they can be highly effective in reducing weed populations and can be used in concert with herbicides to achieve more robust and durable weed control.

Biological control, which involves the use of natural enemies to suppress weed populations, represents another promising frontier in weed management. Although still an emerging field, the introduction of specific insects or pathogens that selectively target problematic weed species could offer a highly specific and environmentally benign control option.

The overarching objective of these integrated systems is to enhance the economic and environmental sustainability of weed management. Through the judicious combination of diverse tactics, farmers can lessen their dependence on herbicides like this compound, extend its effective lifespan, and minimize potential non-target effects.

Emerging Technologies in Detection and Remediation

The capacity for the precise detection and efficient remediation of this compound in the environment is of utmost importance for the safeguarding of human health and the preservation of ecosystems. A number of emerging technologies are demonstrating significant promise in these critical areas.

In the domain of detection, biosensors are being developed as rapid, sensitive, and cost-effective tools for the monitoring of this compound in soil and water matrices. These innovative devices frequently utilize biological components, such as enzymes or antibodies, that can specifically bind to the herbicide molecule. This binding event is subsequently converted into a measurable signal, such as a change in color or an electrical current. Nanomaterial-based sensors, which can amplify the sensitivity and selectivity of detection, are also an area of active research and development.

With respect to remediation, advanced oxidation processes (AOPs) are being extensively investigated for their capacity to degrade this compound into less toxic and more environmentally benign compounds. AOPs generate highly reactive hydroxyl radicals that can effectively break down the herbicide molecule. Techniques such as ozonation, Fenton and photo-Fenton processes, and photocatalysis utilizing materials like titanium dioxide have shown considerable potential for the effective degradation of this compound in aqueous environments.

Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down environmental contaminants, offers another sustainable approach to remediation. Researchers are actively isolating and characterizing bacteria and fungi that can utilize this compound as a source of carbon and energy. Genetic engineering techniques can be employed to enhance the degradative capabilities of these microorganisms, thereby making them more efficient at decontaminating affected sites.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting MCPA-isooctyl and its metabolites in agricultural matrices, and how are their precision and accuracy ensured?

  • Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a C18 column and acetonitrile-phosphoric acid mobile phase (pH 3–3.5) for simultaneous detection of this compound and its metabolite MCPA. Validate the method by spiking samples at 0.01–0.5 mg/kg and calculating average recoveries (82%–107%) and relative standard deviations (RSDs: 0.81%–8.9%). Ensure limits of detection (LOD: 0.38–1.42 μg/kg) and quantification (LOQ: 1.28–4.76 μg/kg) meet regulatory standards .
  • Experimental Design : Include matrix-matched calibration curves to account for matrix effects and perform intra-laboratory reproducibility tests with triplicate samples.

Q. How can the synthesis of this compound be optimized to achieve high purity for research applications?

  • Methodology : Synthesize this compound via esterification of 2-methyl-4-chlorophenoxyacetic acid with isooctanol under controlled catalytic conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify the product via vacuum distillation. Characterize purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What statistical approaches are recommended to address discrepancies in this compound residue data across different crop studies?

  • Methodology : Apply multivariate analysis (e.g., ANOVA or principal component analysis) to identify variables (e.g., soil pH, application rate) influencing residue variability. Cross-validate findings using independent datasets, such as comparing fresh corn (<0.005–0.032 mg/kg) versus mature corn (0.005–0.022 mg/kg) residues .
  • Contradiction Resolution : Replicate experiments under standardized conditions and use meta-analysis to reconcile outliers. Reference IUPAC guidelines for consistency checks in pesticide residue studies .

Q. How can UPLC-MS/MS and HPLC methods be comparatively evaluated for this compound detection in complex environmental samples?

  • Methodology : Design a split-sample study comparing sensitivity, runtime, and cost-effectiveness. For example, UPLC-MS/MS offers lower LODs (0.38 μg/kg) but higher operational costs, whereas HPLC with UV detection (235 nm) is cost-effective for routine screening but less sensitive .
  • Data Interpretation : Use receiver operating characteristic (ROC) curves to assess method performance across spiked concentrations.

Q. What cross-disciplinary strategies improve the assessment of this compound’s ecological impact?

  • Methodology : Integrate toxicokinetic models (to predict metabolite accumulation) with environmental chemistry data (e.g., soil half-life). Collaborate with ecotoxicologists to design mesocosm experiments simulating field conditions, measuring effects on non-target species .
  • Experimental Design : Apply PICOT frameworks to structure research questions, e.g., Population (soil microbiota), Intervention (this compound exposure), Comparison (untreated controls), Outcome (microbial diversity loss), Time (6-month monitoring) .

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound’s human health risks?

  • Methodology : Follow GDPR and institutional review board (IRB) protocols for de-identifying personal data. Use tiered access systems, where anonymized datasets (e.g., residue levels in dietary risk assessments) are publicly available, while sensitive data (e.g., patient biomarkers) require restricted access .

Methodological Tables

Parameter UPLC-MS/MS HPLC
LOD (μg/kg)0.38–1.422.0–5.0 (estimated)
LOQ (μg/kg)1.28–4.766.5–16.0 (estimated)
Recovery (%)82–10775–95
Runtime per sample10–15 minutes20–30 minutes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.